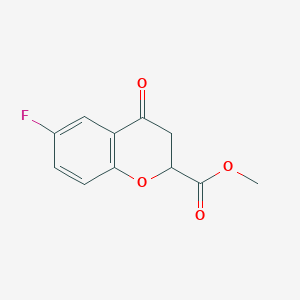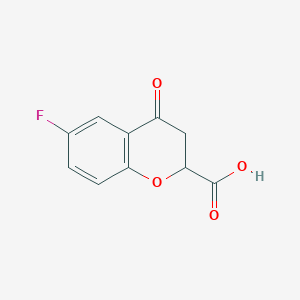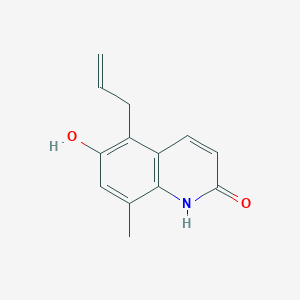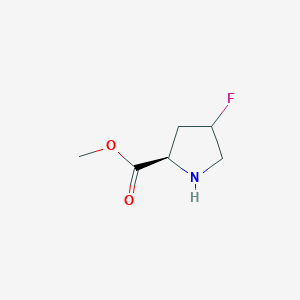
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate, also known as 4-Fluoro Proline Methyl Ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a proline derivative that contains a fluorine atom at the 4-position of the pyrrolidine ring. The presence of this fluorine atom has been shown to enhance the biological activity of the compound, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate are complex and multifaceted. This compound has been shown to have a variety of effects on different biological systems, including the nervous system, immune system, and cardiovascular system. It has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to have a strong biological activity at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate. One area of focus could be the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another area of focus could be the elucidation of the mechanism of action of this compound, which could provide insights into the underlying biological processes that it modulates. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is a promising compound that has many potential applications in scientific research. Its high potency and selectivity make it a useful tool for studying various biological processes, and its potential applications in drug discovery and development make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.
Synthesemethoden
The synthesis of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound is the Staudinger reaction, which involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate. This intermediate is then reacted with an aldehyde or ketone to form the desired proline derivative.
Wissenschaftliche Forschungsanwendungen
The potential applications of (2R)-Methyl 4-fluoropyrrolidine-2-carboxylate in scientific research are vast. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
157543-42-5 |
|---|---|
Produktname |
(2R)-Methyl 4-fluoropyrrolidine-2-carboxylate |
Molekularformel |
C6H10FNO2 |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
methyl (2R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4?,5-/m1/s1 |
InChI-Schlüssel |
PGEIOIOBHIGEMT-BRJRFNKRSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC(CN1)F |
SMILES |
COC(=O)C1CC(CN1)F |
Kanonische SMILES |
COC(=O)C1CC(CN1)F |
Synonyme |
D-Proline, 4-fluoro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



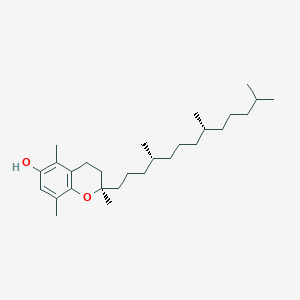
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

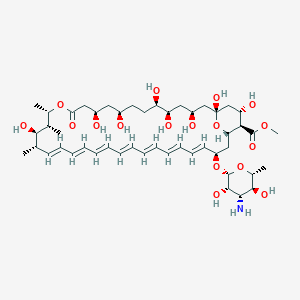
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
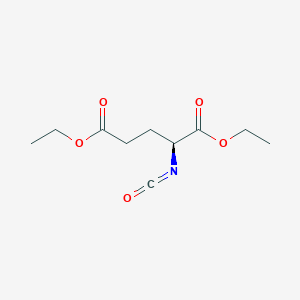
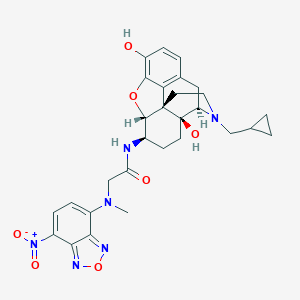
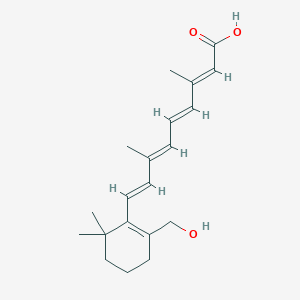

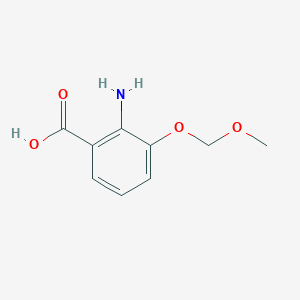
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
